N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide is a compound that features a piperidine ring, a chlorophenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Adamantane Carboxylation: The intermediate is then reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.
Material Science: Its adamantane moiety makes it a candidate for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group are crucial for binding to receptors or enzymes, while the adamantane moiety enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)piperidine: Lacks the adamantane moiety, making it less stable.
Adamantane-1-carboxamide: Does not have the piperidine and chlorophenyl groups, limiting its biological activity.
2-(2-Chlorophenyl)-2-(piperidin-1-yl)ethanol: An intermediate in the synthesis, lacking the carboxamide group.
Uniqueness
N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to the combination of its structural features, which confer enhanced stability, bioavailability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H33ClN2O |
---|---|
Molecular Weight |
401.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H33ClN2O/c25-21-7-3-2-6-20(21)22(27-8-4-1-5-9-27)16-26-23(28)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,17-19,22H,1,4-5,8-16H2,(H,26,28) |
InChI Key |
FSCXFLREYLAUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.